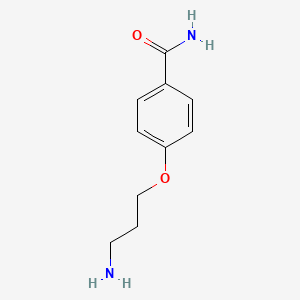

4-(3-Aminopropoxy)benzamide

Descripción

BenchChem offers high-quality 4-(3-Aminopropoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Aminopropoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3-aminopropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VELBVKWYMDDNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651676 | |

| Record name | 4-(3-Aminopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018600-42-4 | |

| Record name | 4-(3-Aminopropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Aminopropoxy)benzamide

Foreword

In the landscape of modern drug discovery and material science, the demand for novel molecular scaffolds with versatile functional groups is insatiable. 4-(3-Aminopropoxy)benzamide emerges as a compound of significant interest, embodying a unique structural architecture that combines a rigid aromatic benzamide core with a flexible aminopropoxy side chain. This bifunctionality makes it an invaluable building block for creating complex molecules, from targeted therapeutics to advanced polymers.[1] The primary amine offers a reactive handle for conjugation and derivatization, while the benzamide moiety can participate in crucial binding interactions, such as hydrogen bonding, with biological targets.[1] This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and rigorous characterization of 4-(3-Aminopropoxy)benzamide, grounded in established chemical principles and supported by authoritative analytical techniques.

Strategic Approach to Synthesis: A Rationale

The synthesis of 4-(3-Aminopropoxy)benzamide is most effectively and cleanly achieved through a two-step sequence involving a Williamson ether synthesis followed by a deprotection step. This strategy is superior to a single-step approach (e.g., direct alkylation with 3-aminopropyl chloride) because it prevents undesirable side reactions, such as N-alkylation of the starting amine or the product itself.

The chosen pathway begins with the reaction of 4-hydroxybenzamide with a suitably N-protected 3-halopropane. We have selected tert-butyl (3-bromopropyl)carbamate for this purpose due to the stability of the Boc (tert-butoxycarbonyl) protecting group under the basic conditions of the ether synthesis and its facile removal under mild acidic conditions.

Visualizing the Synthetic Pathway

Caption: A two-step synthesis of 4-(3-Aminopropoxy)benzamide.

Detailed Experimental Protocol

This protocol is designed for robust and reproducible synthesis, incorporating in-process checks to ensure reaction completion and purity.

Step 1: Synthesis of tert-butyl (3-(4-carbamoylphenoxy)propyl)carbamate

Causality: This step constructs the core C-O-C ether linkage. 4-Hydroxybenzamide, a weak acid, is deprotonated by potassium carbonate (K₂CO₃), a moderately strong base, to form a phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of the C-Br bond in tert-butyl (3-bromopropyl)carbamate via an Sₙ2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and its ability to solvate both the ionic and organic reactants.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxybenzamide (5.0 g, 36.5 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (K₂CO₃) (7.56 g, 54.7 mmol, 1.5 eq).

-

Add anhydrous dimethylformamide (DMF) (100 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add tert-butyl (3-bromopropyl)carbamate (9.58 g, 40.2 mmol, 1.1 eq) to the mixture.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 5% Methanol in Dichloromethane. The disappearance of the 4-hydroxybenzamide spot indicates reaction completion.

-

After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water.

-

A white precipitate will form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with water (3 x 100 mL) to remove DMF and salts.

-

Dry the crude product in a vacuum oven at 50°C to yield the Boc-protected intermediate as a white solid.

Step 2: Synthesis of 4-(3-Aminopropoxy)benzamide (Final Product)

Causality: This step removes the Boc protecting group to unveil the primary amine. Trifluoroacetic acid (TFA) is a strong acid that readily cleaves the acid-labile Boc group. The mechanism involves protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation and carbon dioxide. Dichloromethane (DCM) is an excellent solvent for this step as it is inert to the acidic conditions.

Protocol:

-

In a 250 mL round-bottom flask, dissolve the dried Boc-protected intermediate (from Step 1) in dichloromethane (DCM) (100 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (20 mL) dropwise over 15 minutes. Caution: This is an exothermic reaction.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Self-Validation: Monitor the deprotection by TLC (10% Methanol in Dichloromethane with 1% NH₄OH). The disappearance of the starting material spot confirms completion.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Re-dissolve the resulting residue in a minimal amount of water and basify to pH ~10-11 by the slow addition of 2M sodium hydroxide (NaOH) solution.

-

The product will precipitate out of the solution. If it remains oily, extract the aqueous phase with ethyl acetate (3 x 100 mL).

-

If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

If precipitated, filter the solid, wash with cold water, and dry under vacuum.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-(3-Aminopropoxy)benzamide as a white crystalline solid.

Experimental Workflow Visualization

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(3-Aminopropoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(3-Aminopropoxy)benzamide (CAS No: 1018600-42-4), a versatile chemical intermediate with significant potential in pharmaceutical and medicinal chemistry.[1] Possessing both a primary amine and a benzamide functional group, this molecule's characteristics are crucial for its application in the synthesis of bioactive molecules, peptidomimetics, and for polymer modifications.[1] This document delves into the structural and electronic properties, solubility, and lipophilicity of 4-(3-Aminopropoxy)benzamide. Where experimental data for the target molecule is not publicly available, this guide provides computed values and draws on empirical data from the parent molecule, benzamide, to offer scientifically grounded estimations. Furthermore, detailed, field-proven experimental protocols for the determination of these key parameters are provided, equipping researchers with the necessary tools for in-house characterization.

Introduction: The Significance of 4-(3-Aminopropoxy)benzamide in Drug Discovery

4-(3-Aminopropoxy)benzamide is a bifunctional molecule of interest in drug discovery and development.[1] Its structure, featuring a flexible aminopropoxy linker attached to a rigid benzamide core, allows for diverse chemical modifications. The primary amine serves as a key reactive handle for conjugation, while the benzamide moiety can participate in crucial binding interactions with biological targets.[1] The propoxy linker not only enhances molecular flexibility but can also favorably modulate solubility.[1]

A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective utilization. These properties govern its reactivity, solubility, and pharmacokinetic profile, ultimately influencing its suitability for various therapeutic applications. This guide aims to provide a detailed and practical resource for scientists working with this and structurally related compounds.

Core Physicochemical Properties

The physicochemical properties of a molecule are dictated by its structure. The interplay between the aromatic ring, the amide group, the ether linkage, and the terminal primary amine in 4-(3-Aminopropoxy)benzamide results in a unique set of characteristics.

Structural and Molecular Data

A foundational understanding of the molecule's composition is essential.

| Property | Value | Source |

| IUPAC Name | 4-(3-aminopropoxy)benzamide | - |

| CAS Number | 1018600-42-4 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| Exact Mass | 194.1055 u | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)OCCC[NH2] | [1] |

| InChI Key | VELBVKWYMDDNAS-UHFFFAOYSA-N | [1] |

Tabulated Physicochemical Data

The following table summarizes key physicochemical parameters for 4-(3-Aminopropoxy)benzamide. For comparative purposes, experimental data for the parent compound, benzamide, is also included.

| Property | 4-(3-Aminopropoxy)benzamide (Computed/Estimated) | Benzamide (Experimental) | Significance in Drug Development |

| Melting Point (°C) | Estimated: >130 | 125-130[2][3][4] | Affects formulation, stability, and purification methods. The addition of the flexible and polar aminopropoxy chain is expected to influence crystal lattice energy. |

| Boiling Point (°C) | Not Available | 288-290[2][3] | Important for purification by distillation, though less relevant for non-volatile solids. |

| Water Solubility | Estimated: Higher than Benzamide | 13.5 g/L (25 °C)[3] | Crucial for bioavailability and formulation of aqueous dosage forms. The presence of the ionizable amino group suggests pH-dependent solubility. |

| logP (Octanol/Water) | 0.6 (XLogP3)[1] | 0.64[2] | A key indicator of lipophilicity, which influences membrane permeability and absorption. A low logP suggests a more hydrophilic character. |

| pKa (Acidic) | Not Available | ~13 (amide N-H)[3] | The amide proton is weakly acidic. |

| pKa (Basic) | Estimated: ~9-10 (primary amine) | Not Applicable | The basicity of the primary amine is critical for salt formation, which can enhance solubility and stability. |

| Topological Polar Surface Area (TPSA) | 78.3 Ų[1] | 43.1 Ų[2] | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. A higher TPSA generally indicates lower membrane permeability. |

| Hydrogen Bond Donors | 2[1] | 1 | The number of hydrogen bond donors influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 4[1] | 1 | The number of hydrogen bond acceptors affects solubility and target binding. |

| Rotatable Bonds | 5[1] | 1 | Indicates molecular flexibility, which can impact binding to a target protein. |

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, propoxy, and amino protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Amide Protons (-CONH₂): A broad singlet, the chemical shift of which can be solvent-dependent.

-

Propoxy Chain Protons (-OCH₂CH₂CH₂NH₂): Three distinct multiplets corresponding to the three methylene groups. The protons on the carbon adjacent to the oxygen will be the most deshielded.

-

Amino Protons (-NH₂): A broad singlet, which may exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-165 ppm).

-

Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ 165-175 ppm).

-

Propoxy Chain Carbons (-OCH₂CH₂CH₂NH₂): Three signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

-

N-H Stretching (Amine and Amide): Broad absorptions in the region of 3100-3500 cm⁻¹. Primary amines typically show two bands.

-

C=O Stretching (Amide): A strong, sharp absorption around 1630-1680 cm⁻¹.[5]

-

C-O Stretching (Ether): An absorption in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Absorptions characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion Peak (M⁺): Expected at m/z = 194.

-

Fragmentation: Common fragmentation pathways would likely involve cleavage of the propoxy chain and loss of the amino group. For instance, cleavage of the ether bond is a common fragmentation pathway for similar structures.[5]

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the key physicochemical properties of 4-(3-Aminopropoxy)benzamide.

Determination of Melting Point

-

Principle: The melting point is a fundamental property that indicates the purity of a crystalline solid.

-

Methodology:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min as the melting point is approached.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

-

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting point range.

Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

-

Methodology:

-

Add an excess amount of 4-(3-Aminopropoxy)benzamide to a known volume of purified water in a sealed, screw-cap vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Causality: The shake-flask method is considered the "gold standard" for solubility determination as it ensures that a true equilibrium is achieved between the solid and dissolved states.

Determination of Partition Coefficient (logP)

-

Principle: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Methodology:

-

Prepare a stock solution of 4-(3-Aminopropoxy)benzamide in either water or octanol.

-

In a separatory funnel, combine equal volumes of n-octanol and water that have been pre-saturated with each other.

-

Add a known amount of the stock solution to the biphasic system.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

-

Allow the layers to separate completely.

-

Carefully sample both the aqueous and octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

-

-

Causality: This direct measurement method provides an empirical value for the distribution of the compound between a nonpolar and a polar phase, which is a critical predictor of its behavior in biological systems.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for determining key physicochemical properties.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for Aqueous Solubility Determination.

Conclusion

4-(3-Aminopropoxy)benzamide is a molecule with significant potential in medicinal chemistry, and a thorough understanding of its physicochemical properties is essential for its successful application. This guide has provided a comprehensive overview of these properties, including both computed data for the target molecule and experimental data for related compounds. The detailed experimental protocols offer a practical resource for researchers to characterize this and similar molecules in their own laboratories. As with any chemical intermediate, it is recommended that these properties be experimentally verified for each new batch to ensure quality and consistency in research and development endeavors.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2331, Benzamide. Retrieved January 26, 2026 from [Link].

- Google Patents (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

-

de Oliveira, G. G., et al. (2014). Thermal, spectroscopic and DFT studies of solid benzamide. ResearchGate. Retrieved January 26, 2026 from [Link].

-

The Royal Society of Chemistry (n.d.). Supplementary Information. Retrieved January 26, 2026 from [Link].

-

LookChem (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide). Retrieved January 26, 2026 from [Link].

-

Cheméo (n.d.). Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Retrieved January 26, 2026 from [Link].

-

Rasayan J. Chem (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved January 26, 2026 from [Link].

-

Wikipedia (n.d.). Benzamide. Retrieved January 26, 2026 from [Link].

-

PubChem (n.d.). N-(2-acetylphenyl)-4-(3-chloropropoxy)benzamide. Retrieved January 26, 2026 from [Link].

Sources

An In-depth Technical Guide to 4-(3-Aminopropoxy)benzamide (CAS 1018600-42-4)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4-(3-Aminopropoxy)benzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and materials science.

Introduction and Core Attributes

4-(3-Aminopropoxy)benzamide is a bifunctional organic molecule featuring a benzamide core substituted with a flexible aminopropoxy chain at the para position.[1] This unique structural arrangement imparts a combination of desirable characteristics for drug design and chemical synthesis. The benzamide moiety provides a stable scaffold known for its involvement in a wide array of biologically active compounds, while the terminal primary amine offers a reactive handle for further chemical modifications.[1] The propoxy linker enhances both the molecule's flexibility and its solubility profile.[1] These attributes make 4-(3-Aminopropoxy)benzamide a valuable building block in the development of novel therapeutics and functional materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(3-Aminopropoxy)benzamide is presented in the table below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1018600-42-4 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

| InChI Key | VELBVKWYMDDNAS-UHFFFAOYSA-N | [1] |

| SMILES | C(CN)COC1=CC=C(C=C1)C(=O)N | [1] |

| MDL Number | MFCD10037139 | [1] |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The proposed synthesis involves an initial O-alkylation of 4-hydroxybenzamide with a protected 3-aminopropanol derivative, followed by deprotection to yield the final product. A more direct, albeit potentially less clean, approach involves the direct reaction with a haloamine or a protected haloamine. A particularly relevant precursor is 4-(3-chloropropoxy)benzamide, which can be synthesized from 4-hydroxybenzamide and 1-bromo-3-chloropropane.[2] The subsequent conversion of the chloro- a to the amino- derivative is a standard nucleophilic substitution reaction.

Caption: Proposed two-step synthesis of 4-(3-Aminopropoxy)benzamide.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(3-Chloropropoxy)benzamide

-

To a stirred solution of 4-hydroxybenzamide in a suitable polar aprotic solvent such as acetonitrile, add a base like potassium carbonate.[2]

-

Add 1-bromo-3-chloropropane to the reaction mixture.[2]

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-(3-chloropropoxy)benzamide by recrystallization or column chromatography.[2]

Step 2: Synthesis of 4-(3-Aminopropoxy)benzamide

-

Dissolve the purified 4-(3-chloropropoxy)benzamide in a suitable solvent.

-

Add a source of ammonia, such as a solution of ammonia in methanol or a protected amine equivalent.

-

Heat the reaction mixture in a sealed vessel to facilitate the nucleophilic substitution.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

If a protected amine was used, perform the necessary deprotection step.

-

Purify the final product, 4-(3-Aminopropoxy)benzamide, by column chromatography or recrystallization to yield a solid.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the structural features of 4-(3-Aminopropoxy)benzamide allow for the prediction of its key spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, alkoxy, and alkyl protons.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating alkoxy group will be upfield compared to the protons ortho to the electron-withdrawing amide group.

-

Amide Protons (-CONH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

Propoxy Chain Protons (-OCH₂CH₂CH₂NH₂):

-

-OCH₂-: A triplet deshielded by the adjacent oxygen atom.

-

-CH₂CH₂CH₂-: A multiplet (likely a pentet or quintet) in the aliphatic region.

-

-CH₂NH₂: A triplet deshielded by the adjacent nitrogen atom.

-

-

Amine Protons (-NH₂): A broad singlet that can exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the different carbon environments in the molecule. Key expected signals include:

-

Aromatic Carbons: Four signals for the benzene ring, with the carbon attached to the oxygen appearing at a lower field (more deshielded) and the carbon attached to the amide group also being significantly deshielded.

-

Amide Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 165-175 ppm.

-

Propoxy Chain Carbons (-OCH₂CH₂CH₂NH₂): Three distinct signals in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the primary amine and primary amide functional groups.

-

N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.[3]

-

N-H Stretching (Amide): Two bands in a similar region to the amine N-H stretches, which may overlap.[4]

-

C=O Stretching (Amide): A strong absorption band around 1640-1680 cm⁻¹.

-

C-O Stretching (Ether): A characteristic band in the fingerprint region.

-

N-H Bending (Amine and Amide): Bands in the region of 1550-1650 cm⁻¹.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z = 194. Common fragmentation patterns for alkoxybenzamides involve cleavage of the ether bond.[5] Key expected fragments include:

-

Loss of the aminopropoxy side chain: Leading to a fragment corresponding to the 4-hydroxybenzamide cation.

-

Cleavage within the propoxy chain: Resulting in various smaller fragments.

Applications in Drug Discovery and Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[6] The bifunctional nature of 4-(3-Aminopropoxy)benzamide makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.

Caption: Potential derivatization pathways and therapeutic applications.

The primary amine of 4-(3-Aminopropoxy)benzamide serves as a key point for diversification, allowing for its incorporation into larger molecular frameworks through reactions such as acylation, alkylation, and reductive amination. This enables the synthesis of libraries of compounds for screening against various biological targets. For instance, the benzamide scaffold is a known pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for 4-(3-Aminopropoxy)benzamide is not widely available, general precautions for handling aromatic amines and amides should be followed. Related compounds such as 4-aminobenzamide are known to cause eye irritation and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(3-Aminopropoxy)benzamide is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical modifications, making it an ideal scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its properties, a plausible synthetic route, and predicted spectroscopic data to aid researchers in its use and further exploration.

References

-

Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. Available from: [Link]

-

Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73-82. Available from: [Link]

-

Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry, 12(4), 2260-2266. Available from: [Link]

- Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

-

ResearchGate. (2025). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]

Sources

- 1. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]

- 2. Buy 4-(3-Chloropropoxy)benzamide [smolecule.com]

- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Bot Verification [rasayanjournal.co.in]

Spectroscopic Blueprint of 4-(3-Aminopropoxy)benzamide: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(3-Aminopropoxy)benzamide, a versatile chemical intermediate with applications in organic synthesis and pharmaceutical development.[1] While direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive spectroscopic profile. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering detailed interpretations and standard methodologies for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this and similar molecules.

Introduction: The Structural Significance of 4-(3-Aminopropoxy)benzamide

4-(3-Aminopropoxy)benzamide (C₁₀H₁₄N₂O₂) is a bifunctional organic molecule featuring a primary amide and a primary amine, connected by a flexible propoxy linker to a central benzene ring.[1] This unique architecture makes it a valuable building block in medicinal chemistry, allowing for diverse derivatization at both the amine and amide moieties.[1] Accurate and unambiguous structural confirmation is paramount for its application in any synthetic or developmental workflow. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing a detailed "fingerprint" of the molecule's atomic and functional group composition. This guide will provide a predictive but expertly grounded exploration of this fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds, offering precise information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.[2] The predicted chemical shifts for 4-(3-Aminopropoxy)benzamide are based on established ranges for similar functional groups and data from analogous structures.[1][3][4][5][6]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(3-Aminopropoxy)benzamide is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the aminopropoxy side chain.

| Proton Assignment (Label) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-2, H-6 (Aromatic) | 7.7 - 7.9 | Doublet (d) | 2H |

| H-3, H-5 (Aromatic) | 6.9 - 7.1 | Doublet (d) | 2H |

| -O-CH₂ - (a) | 4.0 - 4.2 | Triplet (t) | 2H |

| -CH₂-CH₂ -CH₂- (b) | 1.9 - 2.1 | Quintet (quin) | 2H |

| -CH₂ -NH₂ (c) | 2.8 - 3.0 | Triplet (t) | 2H |

| -NH₂ (Amine) | 1.5 - 2.5 | Broad Singlet (br s) | 2H |

| -CONH₂ (Amide) | 7.3 - 7.8 | Broad Singlet (br s) | 2H |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The aromatic region is anticipated to display a classic AA'BB' system, characteristic of a 1,4-disubstituted benzene ring, appearing as two distinct doublets.[1] The protons ortho to the electron-withdrawing benzamide group (H-2, H-6) are deshielded and will resonate downfield compared to the protons ortho to the electron-donating alkoxy group (H-3, H-5).

The aliphatic chain protons will exhibit predictable splitting patterns based on their neighboring protons. The methylene group attached to the oxygen (a) will be a triplet due to coupling with the adjacent methylene group (b). The central methylene group (b) will appear as a quintet, being split by the two adjacent methylene groups (a and c). The methylene group attached to the terminal amine (c) will also be a triplet. The protons of the primary amine and amide N-H groups will likely appear as broad singlets, and their chemical shifts can be highly dependent on solvent and concentration.[7]

// Position nodes around the molecule image H2_6 -> mol [pos="2.5,0.5"]; H3_5 -> mol [pos="2.5,-0.5"]; Ha -> mol [pos="-1.5,0.8"]; Hb -> mol [pos="-2.5,0"]; Hc -> mol [pos="-3.5,-0.8"]; }

Caption: A plausible fragmentation pathway for the [M+H]⁺ ion of 4-(3-Aminopropoxy)benzamide.

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation. [8]2. Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: The generated ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion to obtain the fragmentation pattern.

-

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and complementary suite of data for the unequivocal structural confirmation of 4-(3-Aminopropoxy)benzamide. The predicted ¹H and ¹³C NMR spectra map out the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of key amine, amide, and ether functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. This guide provides a robust, scientifically-grounded framework for researchers to interpret the spectroscopic data of this important synthetic intermediate, ensuring its identity and purity in drug discovery and development applications.

References

-

IR Absorption Table. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

NMR Spectroscopy. (2022, August 28). Chemistry LibreTexts. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). University of Texas at Dallas. Retrieved from [Link]

-

Eckers, C., Monaghan, J. J., & Wolff, J. C. (2005). Fragmentation of trimethoprim and other compounds containing alkoxy-phenyl groups in electrospray ionisation tandem mass spectrometry. European Journal of Mass Spectrometry, 11(1), 73–82. Retrieved from [Link]

-

Kruve, A., Kaupmees, K., & Leito, I. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry, 82(19), 8349–8356. Retrieved from [Link]

-

NMR Chemical Shift Values Table. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Jaggi, N., & Vij, D. R. (2006). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

de Bettencourt-Dias, A. (2017). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. NIH National Library of Medicine. Retrieved from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]

-

Carbon-13 NMR chemical shifts and the microstructure of polymers. (n.d.). ACS Publications. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved from [Link]

-

Patrick, B. O. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. University of Victoria. Retrieved from [Link]

-

IR: amines. (n.d.). University of California, Los Angeles. Retrieved from [Link]

-

13.4 Chemical Shifts in 1H NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved from [Link]

-

Lee, T., Kim, J., & Lee, D. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of the Korean Society for Mass Spectrometry, 17(2), 59-67. Retrieved from [Link]

-

Kuki, Á., Nagy, L., & Zsuga, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. Retrieved from [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved from [Link]

-

Fourier Transform Infrared Spectroscopy. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

-

INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

-

EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

Vanholme, R., et al. (2012). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Retrieved from [Link]

-

Chemical shifts. (n.d.). University College London. Retrieved from [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). University of Oxford. Retrieved from [Link]

-

NMR Spectroscopy :: 5-HMR-0 The NMR Experiment. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

-

Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). PhotoMetrics, Inc. Retrieved from [Link]

-

Chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (n.d.). Compound Interest. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

Lee, T., Kim, J., & Lee, D. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace. Retrieved from [Link]

-

Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. compoundchem.com [compoundchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

A Technical Guide to 4-(3-Aminopropoxy)benzamide: A Versatile Bifunctional Linker for Advanced Drug Conjugates

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the performance of complex modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the linker component. The linker is not merely a spacer but a key determinant of a conjugate's stability, solubility, pharmacokinetics, and ultimate efficacy. This guide provides an in-depth technical analysis of 4-(3-Aminopropoxy)benzamide, a bifunctional linker that offers a unique combination of a reactive primary amine for conjugation and a stable benzamide core that can influence molecular interactions and overall properties. We will explore its molecular profile, delve into the mechanistic rationale for its use, and provide detailed experimental frameworks for its application in both PROTAC and ADC development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced linker chemistries to build more effective and reliable therapeutic conjugates.

Introduction: The Central Role of Linkers in Targeted Therapeutics

The paradigm of drug development has shifted towards precision medicine, with ADCs and PROTACs emerging as powerful strategies to enhance therapeutic indices and overcome drug resistance.[1][2] ADCs deliver potent cytotoxic payloads directly to cancer cells, minimizing systemic toxicity, while PROTACs hijack the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2][3]

The success of both platforms hinges on the sophisticated design of the linker connecting the targeting moiety (e.g., an antibody or a small molecule ligand) to the functional payload (e.g., a cytotoxin or an E3 ligase binder).[][5] An ideal linker must:

-

Ensure Stability: Remain intact in systemic circulation to prevent premature payload release.[][5]

-

Enable Efficient Conjugation: Possess reactive handles for reliable and high-yield synthesis.

-

Optimize Physicochemical Properties: Modulate the solubility, aggregation, and pharmacokinetic profile of the final conjugate.[]

-

Facilitate Payload Release (if applicable): For cleavable strategies, release the active payload only within the target cell.[]

4-(3-Aminopropoxy)benzamide has emerged as a valuable building block in this context, offering a compelling blend of stability and functional versatility.[7]

Molecular Profile of 4-(3-Aminopropoxy)benzamide

Core Structure and Functional Groups

4-(3-Aminopropoxy)benzamide is a chemical intermediate featuring three key components: a terminal primary amine, a flexible propoxy chain, and a rigid benzamide core.[7] This unique architecture allows for its strategic incorporation into complex bioactive molecules.[7]

-

Primary Amine (-NH₂): Serves as the primary reactive handle for conjugation reactions, such as amide bond formation.[7]

-

Propoxy Linker (-O-(CH₂)₃-): This aliphatic chain provides flexibility and a defined spatial separation between conjugated moieties, which is crucial for biological function.[7] It also helps to enhance solubility.[7]

-

Benzamide Core (C₆H₄-C(=O)NH₂): This aromatic amide group imparts structural rigidity and metabolic stability.[7] It can also participate in hydrogen bonding and other non-covalent interactions, potentially contributing to target binding or influencing the conformation of the final conjugate.[7][8]

Caption: Chemical structure of 4-(3-Aminopropoxy)benzamide.

Physicochemical Properties

A comprehensive understanding of the linker's properties is essential for predictive modeling and rational drug design.

| Property | Value | Source |

| CAS Number | 1018600-42-4 | [7] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [7] |

| Molecular Weight | 194.23 g/mol | [7] |

| XLogP3 | 0.6 | [7] |

| Topological Polar Surface Area | 78.3 Ų | [7] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 5 | [7] |

The Dual-Functionality in Action: Mechanistic Insights

The Primary Amine: A Robust Conjugation Handle

The terminal primary amine is the molecule's principal reactive center, enabling covalent attachment to other molecules. The choice of conjugation chemistry is dictated by the desired stability of the resulting bond and the functional groups available on the partner molecule.

Common Strategy: Amide Bond Formation Amide bonds are exceptionally stable in vivo, making them ideal for constructing non-cleavable linkers. The primary amine of 4-(3-aminopropoxy)benzamide readily reacts with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters or acyl chlorides) on a payload or targeting ligand.

-

Causality: This reaction is chosen for its high efficiency, specificity under mild conditions, and the supreme metabolic stability of the resulting amide linkage, which prevents premature drug release during circulation.[9]

The Benzamide Core: More Than a Passive Scaffold

While the amine group provides the covalent attachment point, the benzamide core is a critical determinant of the linker's overall performance.

-

Structural Stability: The aromatic ring and amide group introduce a degree of rigidity, which can help pre-organize the conjugate into a biologically active conformation.[7]

-

Binding Interactions: Benzamide moieties are known pharmacophores that can engage in hydrogen bonding and π-stacking interactions with protein targets.[7][8] For instance, benzamide derivatives have been developed as potent binders for the E3 ligase Cereblon (CRBN), a cornerstone of PROTAC technology.[10] This suggests the linker itself can contribute to the affinity and selectivity of the entire conjugate.

-

Modulation of Physicochemical Properties: The benzamide group influences the hydrophilicity and planarity of the linker, impacting the solubility and aggregation propensity of the final ADC or PROTAC.

Application Focus I: Design and Synthesis of PROTACs

PROTACs are heterobifunctional molecules that induce protein degradation by forming a ternary complex between a target protein and an E3 ubiquitin ligase.[1][3] The linker's length and geometry are paramount for achieving a productive complex.

Conceptual Framework: The PROTAC Mechanism

Caption: The catalytic cycle of a PROTAC molecule.

Synthetic Strategy & Protocol: Incorporating the Linker

This protocol describes the conjugation of 4-(3-Aminopropoxy)benzamide to an NHS-ester-activated E3 ligase ligand (e.g., a derivative of pomalidomide).

Objective: To form a stable amide bond between the linker and the E3 ligase ligand.

Materials:

-

4-(3-Aminopropoxy)benzamide (1.0 eq)

-

Pomalidomide-NHS ester (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Reverse-phase HPLC for purification

-

LC-MS and NMR for characterization

Step-by-Step Methodology:

-

Preparation: In a dry, nitrogen-purged flask, dissolve 4-(3-Aminopropoxy)benzamide in anhydrous DMF.

-

Base Addition: Add DIPEA to the solution and stir for 5 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the ammonium salt of the amine (if present) and scavenge the HCl produced during the reaction, driving the equilibrium towards product formation.

-

Conjugation: Add the Pomalidomide-NHS ester to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting amine is consumed.

-

Work-up: Quench the reaction with a small amount of water. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using reverse-phase HPLC.

-

Validation: Confirm the structure and purity of the resulting conjugate (Ligand-Linker construct) using high-resolution mass spectrometry and ¹H NMR.

Application Focus II: Engineering Next-Generation ADCs

In ADCs, the linker connects the antibody to a cytotoxic payload. The properties of 4-(3-aminopropoxy)benzamide make it well-suited for constructing stable, non-cleavable ADCs.

Conceptual Framework: The ADC Mechanism of Action

Caption: Mechanism of action for an ADC with a non-cleavable linker.

Synthetic Strategy & Protocol: Thiol-Maleimide Conjugation

This protocol outlines a common strategy where the amine group of our linker is first functionalized with a maleimide group, which can then react specifically with cysteine thiols on a partially reduced antibody.

Objective: To create a site-specific ADC with a stable thioether bond.

Part A: Functionalization of the Linker

-

Preparation: Dissolve 4-(3-Aminopropoxy)benzamide (1 eq) and a maleimide-NHS ester crosslinker (e.g., SMCC) (1.05 eq) in anhydrous DMF.

-

Reaction: Add DIPEA (3 eq) and stir at room temperature for 2-4 hours, monitoring by LC-MS.

-

Purification: Upon completion, purify the maleimide-functionalized linker-payload construct by flash chromatography or HPLC.

Part B: Antibody Conjugation

-

Antibody Reduction: Treat a solution of the monoclonal antibody in a phosphate buffer (pH ~7.4) with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to selectively reduce interchain disulfide bonds, exposing reactive thiol groups.

-

Buffer Exchange: Remove the excess reducing agent by buffer exchange into a conjugation buffer (e.g., PBS with EDTA).

-

Conjugation: Add the maleimide-functionalized linker (from Part A) to the reduced antibody solution. A typical molar excess is 5-10 fold over the antibody.

-

Incubation: Gently agitate the reaction at 4°C for 12-16 hours.

-

Quenching: Quench any unreacted maleimide groups by adding excess N-acetylcysteine.

-

Purification: Purify the resulting ADC from unconjugated linker and antibody aggregates using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

-

Validation: Characterize the final ADC. Determine the Drug-to-Antibody Ratio (DAR) using HIC or mass spectrometry, and confirm purity and low aggregation using SEC.

-

Trustworthiness through Validation: This multi-step validation process (DAR analysis, purity check) is critical for ensuring a homogenous and well-defined final product, which is a hallmark of a robust and trustworthy protocol.

Conclusion and Future Outlook

4-(3-Aminopropoxy)benzamide represents a powerful and versatile tool in the drug development arsenal. Its defined structure, robust chemical handles, and inherent stability make it an excellent choice for constructing advanced therapeutic conjugates. The primary amine allows for straightforward and reliable conjugation, while the propoxy and benzamide components provide the means to fine-tune critical parameters like flexibility, solubility, and target interaction.

As the fields of ADCs and PROTACs continue to advance, the demand for sophisticated, well-characterized linkers will only grow. Future work may involve further derivatization of the benzamide ring to modulate its electronic properties or to introduce additional functionality, creating a new generation of "smart" linkers. The foundational principles and protocols outlined in this guide provide a solid framework for researchers to innovate and engineer the next wave of targeted therapies.

References

- Smolecule. (n.d.). 4-(3-Chloropropoxy)benzamide.

- PubChem. (n.d.). 4-Amino-2-[3-(methylamino)-3-oxopropoxy]benzamide.

- LookChem. (n.d.). Cas no 1018600-42-4 (4-(3-Aminopropoxy)benzamide).

- Navarra, C., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. European Journal of Medicinal Chemistry.

- Gangwar, S., et al. (2009). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design. Journal of Medicinal Chemistry.

- Google Patents. (n.d.). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.

- Schena, G., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity.

- Google Patents. (n.d.).

- ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.

- ResearchG

- Steinebach, C., et al. (2021). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.

- BOC Sciences. (2023).

- BOC Sciences. (n.d.).

- PrepChem.com. (n.d.).

- Feng, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.

- Storz, U. (2023). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Archives of Pharmacal Research.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Aliphatic Linkers in Pharmaceutical Development.

- Wikipedia. (n.d.). Benzamide.

- Singh, R., et al. (2022). PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras. Molecules.

- Yadav, P., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics.

Sources

- 1. PROTACs: Current Trends in Protein Degradation by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2023034411A1 - Compositions and methods for targeted degradation of proteins in a plant cell - Google Patents [patents.google.com]

- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1018600-42-4(4-(3-Aminopropoxy)benzamide) | Kuujia.com [kuujia.com]

- 8. researchgate.net [researchgate.net]

- 9. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking a Versatile Scaffold: A Technical Guide to the Research Applications of 4-(3-Aminopropoxy)benzamide

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry and drug discovery, the identification and strategic utilization of versatile molecular scaffolds are paramount. 4-(3-Aminopropoxy)benzamide emerges as a compound of significant interest, not for a widely documented biological activity of its own, but for its intrinsic potential as a bifunctional building block. Its structure, featuring a terminal primary amine and a benzamide core, offers two distinct points for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries. This guide will provide an in-depth exploration of the potential research applications of 4-(3-Aminopropoxy)benzamide, grounded in the established pharmacology of the benzamide functional group and the synthetic utility of its flexible aminopropoxy linker. We will delve into its prospective roles in the development of novel anticancer agents, therapeutics for metabolic disorders, and its application as a linker in advanced chemical biology tools.

Physicochemical Properties and Synthetic Utility

Before exploring its applications, a fundamental understanding of 4-(3-Aminopropoxy)benzamide's chemical nature is essential.

| Property | Value | Source |

| Molecular Formula | C10H14N2O2 | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| Key Functional Groups | Primary Amine, Benzamide, Ether | N/A |

| Reactivity Centers | Nucleophilic primary amine, electrophilic carbonyl carbon (amide), aromatic ring for substitution | N/A |

The primary amine serves as a versatile handle for a multitude of chemical transformations, including but not limited to, acylation, alkylation, and reductive amination. The benzamide moiety, a well-known pharmacophore, can engage in crucial hydrogen bonding interactions with biological targets. The propoxy linker provides flexibility and appropriate spacing between the two functional ends, a critical consideration in the design of molecules intended to bridge two distinct binding sites.

Potential Application I: A Scaffold for Novel Anticancer Agents

The benzamide core is a privileged scaffold in oncology research, most notably as an inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[1] The over-activation of PARP can lead to cellular energy depletion and cell death, a mechanism exploited in cancer therapy. Furthermore, various benzamide derivatives have demonstrated potent anticancer activities through diverse mechanisms.[2][3]

Development of PARP Inhibitors

4-(3-Aminopropoxy)benzamide can serve as a foundational fragment for the design of novel PARP inhibitors. The benzamide group can mimic the nicotinamide moiety of the NAD+ substrate, while the aminopropoxy tail can be functionalized to interact with other regions of the enzyme's active site or to attach other pharmacophores.

Caption: Workflow for developing PARP inhibitors from 4-(3-aminopropoxy)benzamide.

A robust method for assessing the inhibitory potential of newly synthesized derivatives is a cell-free PARP activity assay.[4][5]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-(3-Aminopropoxy)benzamide derivatives against PARP1.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ (biotinylated)

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

-

Test compounds (derivatives of 4-(3-Aminopropoxy)benzamide) dissolved in DMSO

Procedure:

-

Coat a 96-well plate with histone H1 (a PARP1 substrate) and incubate overnight at 4°C.

-

Wash the plate with wash buffer (PBS with 0.05% Tween-20).

-

Add 50 µL of assay buffer containing activated DNA and recombinant PARP1 to each well.

-

Add 2 µL of test compound at various concentrations (typically from 1 nM to 100 µM) or DMSO as a vehicle control.

-

Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+.

-

Incubate for 60 minutes at 30°C.

-

Wash the plate to remove unincorporated NAD+.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Wash the plate.

-

Add HRP substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Kinase Inhibitor Development

The benzamide scaffold is also present in numerous kinase inhibitors. By derivatizing the primary amine of 4-(3-Aminopropoxy)benzamide with various heterocyclic moieties known to interact with the hinge region of kinases, novel and potent inhibitors can be developed.

Potential Application II: Probing Metabolic Pathways as a Glucokinase Activator Scaffold

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a crucial role in glucose homeostasis.[6] Small molecule glucokinase activators (GKAs) are being investigated as potential therapeutics for type 2 diabetes.[7] Several benzamide derivatives have been identified as potent GKAs.[8][9]

Caption: Workflow for developing glucokinase activators.

A common method to assess GK activation is a coupled-enzyme assay that measures the rate of glucose-6-phosphate production.[10]

Objective: To determine the half-maximal effective concentration (EC50) of 4-(3-Aminopropoxy)benzamide derivatives for glucokinase activation.

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

Procedure:

-

To a 96-well plate, add 50 µL of assay buffer containing a fixed, sub-saturating concentration of glucose (e.g., 5 mM).

-

Add 1 µL of test compound at various concentrations or DMSO as a control.

-

Add 25 µL of a solution containing ATP, NADP+, and G6PDH.

-

Initiate the reaction by adding 25 µL of recombinant glucokinase.

-

Monitor the increase in absorbance at 340 nm (due to the production of NADPH) over time using a plate reader.

-

Calculate the initial reaction velocity for each compound concentration.

-

Determine the EC50 value by plotting the reaction velocity against the compound concentration and fitting the data to a suitable dose-response curve.

Potential Application III: A Flexible Linker for Bifunctional Molecules

The structural characteristics of 4-(3-Aminopropoxy)benzamide, specifically the presence of a primary amine and a defined length, make it an attractive candidate for use as a linker in the synthesis of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs).[11][12] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Caption: Conceptual structure of a PROTAC utilizing a 4-(3-aminopropoxy)benzamide-derived linker.

In this context, the primary amine of 4-(3-Aminopropoxy)benzamide would be coupled to a warhead that binds to the protein of interest. The benzamide nitrogen or the aromatic ring could be further functionalized for attachment to an E3 ligase ligand. The inherent flexibility and defined length of the aminopropoxy chain are critical for facilitating the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Conclusion and Future Directions

While 4-(3-Aminopropoxy)benzamide may not be a lead compound in its own right, its value as a versatile chemical scaffold is undeniable. This guide has outlined several promising research avenues, from the development of novel anticancer agents and glucokinase activators to its application as a linker in the burgeoning field of targeted protein degradation. The provided experimental protocols offer a starting point for researchers to explore the potential of this intriguing molecule. The future of drug discovery relies on the creative and strategic use of such adaptable building blocks to generate novel chemical entities that can address unmet medical needs. The exploration of 4-(3-Aminopropoxy)benzamide and its derivatives represents a fertile ground for innovation in medicinal chemistry.

References

-

Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. PubMed Central. Available at: [Link].

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. PubMed. Available at: [Link].

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link].

-

Chiral 2-Aminobenzimidazole as Bifunctional Catalyst in the Asymmetric Electrophilic Amination of Unprotected 3-Substituted Oxindoles. MDPI. Available at: [Link].

-

Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. Available at: [Link].

-

Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. PubMed. Available at: [Link].

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. Available at: [Link].

-

Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS. PMC. Available at: [Link].

-

Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. Available at: [Link].

-

Appraisal of GABA and PABA as linker: design and synthesis of novel benzamide based histone deacetylase inhibitors. PubMed. Available at: [Link].

-

Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. PubMed. Available at: [Link].

-

Current strategies for the design of PROTAC linkers: a critical review. PMC. Available at: [Link].

-

Glucose Modulation of Glucokinase Activation by Small Molecules. ACS Publications. Available at: [Link].

-

The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. Available at: [Link].

-

Amide-based bifunctional organocatalysts in asymmetric reactions. Chemical Communications (RSC Publishing). Available at: [Link].

-

Novel glucokinase activators: A structure-based pharmacophore modeling, QSAR analysis, and molecular dynamics approach. Pharmacia. Available at: [Link].

-

Targeted Protein Degrader Linkers. JenKem Technology USA. Available at: [Link].

-

In Silico Design Of Phenyl Acetamide Derivatives As Parp1 Inhibitors Targeting Brca1/2-Mutated Breast And Ovarian Cancers. ResearchGate. Available at: [Link].

-

Bifunctional Sulfonamide as Hydrogen Bonding Catalyst in Catalytic Asymmetric Reactions: Concept and Application in the Past Decade. ResearchGate. Available at: [Link].

-

Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators. Semantic Scholar. Available at: [Link].

-

Rational design of the linkers in targeting chimeras. Chemical Science (RSC Publishing). Available at: [Link].

- Design and applications of bifunctional small molecules: Why two heads are better than one. Unknown Source.

-

Clinical investigation of glucokinase activators for the restoration of glucose homeostasis in diabetes. PMC. Available at: [Link].

-

Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library. PubMed. Available at: [Link].

-

PASTA: PARP activity screening and inhibitor testing assay. PMC. Available at: [Link].

- Design, synthesis and antitumor activity evaluation of novel benzamide HDAC inhibitors. Unknown Source.

-

Synthesis and Comparative Properties of Two Amide-Generating Resin Linkers for Use in Solid Phase Peptide Synthesis. PubMed. Available at: [Link].

-

Prodrugs for Amines. MDPI. Available at: [Link].

-

Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. PubMed. Available at: [Link].

-

Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. Available at: [Link].

-

Targeted Protein Degradation at Syngene. AWS. Available at: [Link].

-

Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry - ACS Publications. Available at: [Link].

-

Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. Available at: [Link].

-

Design, synthesis and biological evaluation of novel imidazole-based benzamide and hydroxamic acid derivatives as potent histone deacetylase inhibitors and anticancer agents. ResearchGate. Available at: [Link].

- Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose. Unknown Source.

- Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.

-

Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations. Frontiers. Available at: [Link].

-

Discovery of N-substituted sulfamoylbenzamide derivatives as novel inhibitors of STAT3 signaling pathway based on Niclosamide. PubMed. Available at: [Link].

-

Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. Available at: [Link].

-

Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. Available at: [Link].

-

Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and pharmacological evaluation of benzamide derivatives as glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linkers for Linkerology - Enamine [enamine.net]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(3-Aminopropoxy)benzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-(3-Aminopropoxy)benzamide Scaffold

The 4-(3-aminopropoxy)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. These derivatives have garnered significant attention from researchers due to their diverse pharmacological activities, which include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The key structural features – a central benzamide ring, a flexible aminopropoxy linker, and a terminal amino group – allow for a multitude of modifications to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of the synthetic strategies employed to construct 4-(3-aminopropoxy)benzamide and its analogs, with a focus on the underlying chemical principles and practical experimental protocols.

Core Synthetic Strategy: A Convergent Approach

The most logical and widely adopted approach for the synthesis of 4-(3-aminopropoxy)benzamide is a convergent strategy. This involves the synthesis of two key fragments, the 4-hydroxybenzamide core and a suitable 3-aminopropyl precursor, which are then coupled in a later step. This approach offers significant advantages in terms of flexibility for analog synthesis and overall efficiency.

Part 1: Synthesis of the 4-Hydroxybenzamide Core

The synthesis of the 4-hydroxybenzamide core typically starts from the readily available and inexpensive p-hydroxybenzoic acid. Two primary methods are employed for the amidation of the carboxylic acid functionality.

Method 1: Direct Amidation of p-Hydroxybenzoic Acid

Direct amidation of p-hydroxybenzoic acid offers a streamlined, single-step approach to 4-hydroxybenzamide.[3] This method often involves high temperatures and the use of a nitrogen source like urea or methyl carbamate.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine p-hydroxybenzoic acid (1.0 equivalent), urea (1.1-1.2 equivalents), and a catalytic amount of phosphorous acid.

-

Solvent: Add an inert, high-boiling solvent such as diisopropylnaphthalene.

-

Reaction Conditions: Heat the mixture with stirring to 150-180°C for approximately 8 hours.

-

Work-up and Isolation: After cooling, the solid product is collected by filtration and washed with the solvent to yield 4-hydroxybenzamide.

Causality Behind Experimental Choices: The high temperature is necessary to drive the dehydration reaction between the carboxylic acid and urea. Phosphorous acid acts as a catalyst to facilitate the reaction. The use of a high-boiling inert solvent ensures that the reaction temperature can be maintained and provides a medium for the reaction.

Method 2: Two-Step Esterification-Amidation of p-Hydroxybenzoic Acid

A more traditional and often higher-yielding approach involves a two-step process: esterification of p-hydroxybenzoic acid followed by amidation of the resulting ester.[4]

Step 1: Esterification of p-Hydroxybenzoic Acid

-

Reaction Setup: In a round-bottom flask, dissolve p-hydroxybenzoic acid in an excess of methanol.

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid.

-

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Isolation: Neutralize the acid catalyst, remove the excess methanol under reduced pressure, and isolate the methyl p-hydroxybenzoate.

Step 2: Amidation of Methyl p-Hydroxybenzoate

-

Reaction Setup: In a pressure vessel, dissolve methyl p-hydroxybenzoate in a suitable solvent.

-

Ammonia Source: Add an excess of concentrated aqueous ammonia or bubble anhydrous ammonia gas through the solution.[4]

-

Reaction Conditions: Heat the mixture to 100-120°C for several hours.[4]

-

Work-up and Isolation: After cooling, the product, 4-hydroxybenzamide, will precipitate and can be collected by filtration.

Causality Behind Experimental Choices: The esterification step activates the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia in the subsequent amidation step. The use of a pressure vessel is necessary when using ammonia at elevated temperatures to maintain a sufficient concentration of the reagent.

Part 2: Introduction of the 3-Aminopropoxy Side Chain